![molecular formula C20H18N4O2S B2728985 6-(4-甲氧苯基)-3-甲基-N-(吡啶-2-基甲基)咪唑并[2,1-b]噻唑-2-羧酰胺 CAS No. 852134-83-9](/img/structure/B2728985.png)

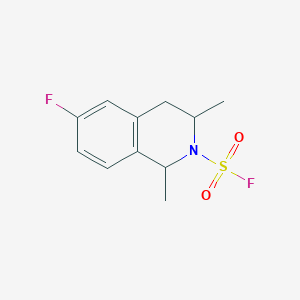

6-(4-甲氧苯基)-3-甲基-N-(吡啶-2-基甲基)咪唑并[2,1-b]噻唑-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including an imidazo[2,1-b]thiazole ring, a pyridine ring, and a methoxyphenyl group . These structural features suggest that it could have interesting biological activities, as many drugs and bioactive compounds contain similar structures .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The imidazo[2,1-b]thiazole ring system is a fused ring system that contains nitrogen and sulfur atoms, which can participate in various types of chemical reactions . The pyridine ring is a six-membered ring containing one nitrogen atom, and the methoxyphenyl group contains a methoxy (-OCH3) group attached to a phenyl ring .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the various functional groups present in its structure. For instance, the imidazo[2,1-b]thiazole ring could potentially undergo electrophilic substitution reactions, while the pyridine ring might undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polar functional groups present in the molecule . Its melting point and boiling point would depend on the strength of the intermolecular forces within the substance .科学研究应用

合成和生物活性

具有与目标分子结构相似性的化合物已被合成,并对其生物活性进行了评估,例如抗溃疡、抗原虫和抗癌特性。这些研究突出了咪唑并[1,2-a]吡啶和咪唑并[2,1-b]噻唑支架在药物化学中的重要性。

-

抗溃疡剂:在 3 位取代的咪唑并[1,2-a]吡啶被合成作为潜在的抗分泌和细胞保护性抗溃疡剂,在乙醇和 HCl 模型中表现出良好的细胞保护特性,尽管在胃瘘大鼠模型中没有显着的抗分泌活性 (Starrett 等人,1989)。

-

抗原虫剂:新型双阳离子咪唑并[1,2-a]吡啶和四氢咪唑并[1,2-a]吡啶被合成,并显示出对布氏锥虫罗得西亚种和恶性疟原虫的有效体外和体内活性,突出了它们作为抗原虫剂的潜力 (Ismail 等人,2004)。

-

抗癌活性:硒代咪唑并[1,2-a]吡啶被设计、合成,并显示出对乳腺癌细胞有希望的活性。这些化合物抑制细胞增殖,诱导 DNA 裂解,并通过凋亡导致细胞死亡,将它们确立为乳腺癌治疗的潜在原型 (Almeida 等人,2018)。

未来方向

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro studies to determine its interactions with various biological targets, as well as in vivo studies to assess its effects in a whole organism .

作用机制

Target of Action

Similar compounds have been reported to have antimicrobial properties , suggesting that their targets may be proteins or enzymes essential for the survival of microorganisms.

Pharmacokinetics

Similar compounds have been designed and synthesized with predicted in silico admet properties , suggesting that this compound may also have been optimized for favorable pharmacokinetic properties.

生化分析

Biochemical Properties

The nature of these interactions can vary, but they often involve the formation of covalent or non-covalent bonds with target molecules .

Cellular Effects

Thiazoles have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazoles have been reported to have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazoles have been reported to exhibit threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazoles have been reported to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Thiazoles have been reported to interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Thiazoles have been reported to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

属性

IUPAC Name |

6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-13-18(19(25)22-11-15-5-3-4-10-21-15)27-20-23-17(12-24(13)20)14-6-8-16(26-2)9-7-14/h3-10,12H,11H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGCQPNDKSWMLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2728904.png)

![2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2728905.png)

![(1Z)-N'-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2728910.png)

![2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2728913.png)

![{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate](/img/structure/B2728916.png)

![2-chloro-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2728918.png)

![3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2728919.png)

![5-bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2728920.png)

![3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2728921.png)